molecular formula C7H7NO2S B1244126 Thiobenzamide S,S-dioxide

Thiobenzamide S,S-dioxide

Cat. No. B1244126
M. Wt: 169.2 g/mol
InChI Key: ORSHHVSNTCGXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiobenzamide S,S-dioxide is a member of benzenes.

Scientific Research Applications

Hepatotoxicity Studies

  • Hepatotoxicity of Ortho and Meta Mono Substituted Thiobenzamides in Rats : A study by Cashman et al. (1983) explored the hepatotoxicity of various thiobenzamide derivatives in rats, including the S,S-dioxide form. The study found varying degrees of hepatotoxicity based on the electronic character of the substituents, offering insights into the metabolic pathways and toxicological effects of these compounds (Cashman et al., 1983).

  • Thiobenzamide-S-oxide and Liver Damage : Research by Chieli et al. (1980) identified thiobenzamide-S-oxide as a critical intermediate in thiobenzamide-induced liver damage. This study provided valuable information on the toxicological mechanisms of thiobenzamide and its oxides (Chieli et al., 1980).

  • Microsomal Oxidation of Thiobenzamide : Tynes and Hodgson (1983) investigated the microsomal oxidation pathways of thiobenzamide, including its conversion to S,S-dioxide. This study provided a deeper understanding of the enzymatic processes involved in thiobenzamide metabolism (Tynes & Hodgson, 1983).

Therapeutic Applications

  • Enhanced NO-induced Angiogenesis via NO/H2S Co-delivery : A 2021 study by Lee et al. utilized thiobenzamide derivatives for the controlled release of nitric oxide and hydrogen sulfide, demonstrating enhanced angiogenesis. This application highlights the potential of thiobenzamide S,S-dioxide in therapeutic delivery systems (Lee et al., 2021).

Biochemical and Physicochemical Studies

  • Corrosion Inhibition in Mild Steel : Özcan and Dehri (2004) explored the role of thiobenzamide and its derivatives, including S,S-dioxide, as corrosion inhibitors for mild steel. Their research sheds light on the physicochemical properties and applications of thiobenzamide in material science (Özcan & Dehri, 2004).

  • Thiobenzamide Metabolites in Rat Hepatocytes : Koen et al. (2013) studied the covalent modification of proteins by thiobenzamide metabolites, including S,S-dioxide, in rat hepatocytes. This research provides insights into the biochemical interactions and potential toxicological implications of thiobenzamide metabolites (Koen et al., 2013).

properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

IUPAC Name

imino(phenyl)methanesulfinic acid

InChI

InChI=1S/C7H7NO2S/c8-7(11(9)10)6-4-2-1-3-5-6/h1-5,8H,(H,9,10)

InChI Key

ORSHHVSNTCGXQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)S(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiobenzamide S,S-dioxide
Reactant of Route 2
Thiobenzamide S,S-dioxide
Reactant of Route 3
Thiobenzamide S,S-dioxide
Reactant of Route 4
Thiobenzamide S,S-dioxide
Reactant of Route 5
Thiobenzamide S,S-dioxide
Reactant of Route 6
Thiobenzamide S,S-dioxide

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